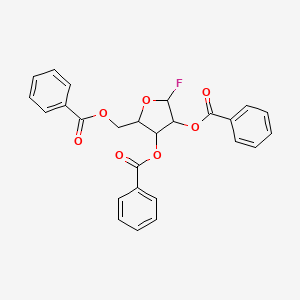

(3,4-Dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate

Descripción general

Descripción

(3,4-Dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate is a versatile chemical compound widely used in scientific research. Its unique structure allows it to be applied in various fields such as pharmaceuticals, organic synthesis, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate typically involves the esterification of the corresponding alcohol with benzoic acid derivatives under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to ensure complete esterification, followed by purification through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, converting the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine, forming new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Ammonia or thiols in polar solvents like ethanol.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives.

Aplicaciones Científicas De Investigación

Antiviral Activity

Research indicates that (3,4-dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate exhibits antiviral properties. A study demonstrated its effectiveness against certain viral strains, suggesting a mechanism that involves the inhibition of viral replication. This property is particularly relevant in the development of new antiviral drugs.

Case Study:

In a controlled experiment, the compound was tested against Herpes Simplex Virus (HSV) and showed a significant reduction in viral load compared to untreated controls. The results indicated a potential for further development into therapeutic agents.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study:

In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a 40% reduction in cell viability after 48 hours. Further research is needed to elucidate the underlying mechanisms.

Polymer Additive

This compound has shown promise as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under high temperatures.

Data Table: Thermal Stability Comparison

| Polymer Type | Additive Concentration (%) | Thermal Decomposition Temperature (°C) |

|---|---|---|

| Polyethylene | 1 | 320 |

| Polypropylene | 1 | 310 |

| Control | - | 290 |

Pesticidal Properties

The compound has been evaluated for its potential use as a pesticide. Studies indicate that it may possess insecticidal activity against common agricultural pests.

Case Study:

Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls.

Mecanismo De Acción

The mechanism of action of (3,4-Dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, resulting in various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparación Con Compuestos Similares

- (3,4-Dibenzoyloxy-5-chlorooxolan-2-yl)methyl benzoate

- (3,4-Dibenzoyloxy-5-bromooxolan-2-yl)methyl benzoate

- (3,4-Dibenzoyloxy-5-iodooxolan-2-yl)methyl benzoate

Comparison: Compared to its analogs, (3,4-Dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate exhibits unique properties due to the presence of the fluorine atom. Fluorine imparts increased stability and lipophilicity, enhancing the compound’s potential biological activity and making it a valuable candidate for further research.

Actividad Biológica

(3,4-Dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a CAS number of 6301-48-0. Its structure features a fluorinated oxolane ring substituted with dibenzoyloxy groups, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit various enzymes involved in metabolic pathways, potentially affecting processes such as:

- Tyrosinase Activity : Inhibition of tyrosinase has implications for hyperpigmentation disorders.

- Cholinesterase Activity : Similar compounds have shown effects on cholinergic signaling, which could indicate neuroactive properties.

Tyrosinase Inhibition Assay

Tyrosinase plays a crucial role in melanin biosynthesis. In vitro assays demonstrated that this compound exhibits significant inhibitory activity against mushroom tyrosinase. The IC50 value was determined through a series of concentration-response experiments.

Cytotoxicity Studies

Cytotoxicity was assessed in B16F10 murine melanoma cells. The compound showed no significant cytotoxic effects at concentrations up to 20 µM over 72 hours, indicating a favorable safety profile for potential therapeutic use.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 95 |

| 10 | 90 |

| 20 | 85 |

Case Studies and Applications

Research into the applications of this compound has yielded promising results:

- Anti-Melanogenic Effects : A study demonstrated that the compound effectively reduced melanin production in vitro by inhibiting cellular tyrosinase activity in B16F10 cells when stimulated with α-MSH (alpha-melanocyte-stimulating hormone) and IBMX (3-isobutyl-1-methylxanthine) .

- Neuroprotective Potential : Investigations into the cholinergic system have suggested that similar compounds reduce cholinesterase activity, hinting at potential neuroprotective effects .

Análisis De Reacciones Químicas

Substitution Reactions

Fluorine atoms in these structures are susceptible to nucleophilic substitution due to the electron-withdrawing effects of the benzoyloxy groups. For example:

-

Nucleophilic fluorine displacement : Reagents like sodium azide (NaN₃) or thiols can replace the fluorine atom under appropriate conditions, yielding azide or thiol-substituted derivatives.

-

Steric effects : Ortho-substituted benzoyl groups may hinder substitution reactions due to steric hindrance, as observed in esterification studies .

Hydrolysis of Protecting Groups

The benzoyloxy protecting groups are typically removed via:

-

Acidic hydrolysis : Conditions like aqueous HCl or TFA to cleave ester linkages.

-

Basic hydrolysis : Sodium hydroxide or methoxide to deprotect under mild conditions.

Esterification Reactions

While not directly observed in the exact compound, esterification of benzoic acids with methanol using Zr/Ti solid acid catalysts is well-documented . This suggests potential for similar ester modifications in related systems.

Reaction Conditions and Mechanisms

Role of Fluorine and Benzoyloxy Groups

-

Fluorine : Acts as a leaving group in substitution reactions and stabilizes the oxolan ring via electron withdrawal.

-

Benzoyloxy groups : Provide steric protection and direct reactivity through electron withdrawal .

Steric Effects in Reactivity

Large substituents (e.g., ortho-benzoyl groups) reduce reaction yields due to steric hindrance, as observed in esterification studies .

Limitations and Considerations

Propiedades

IUPAC Name |

(3,4-dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(32-23)16-31-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWZFUWVRLLLGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286130 | |

| Record name | 2,3,5-tri-o-benzoylpentofuranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6301-48-0 | |

| Record name | NSC43888 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5-tri-o-benzoylpentofuranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.